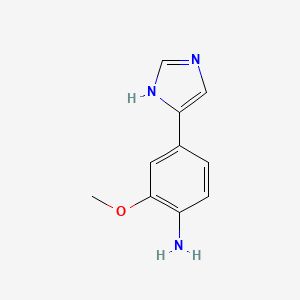

4-(1H-imidazol-5-yl)-2-methoxyaniline

Description

Structure

3D Structure

Properties

CAS No. |

89250-12-4 |

|---|---|

Molecular Formula |

C10H11N3O |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

4-(1H-imidazol-5-yl)-2-methoxyaniline |

InChI |

InChI=1S/C10H11N3O/c1-14-10-4-7(2-3-8(10)11)9-5-12-6-13-9/h2-6H,11H2,1H3,(H,12,13) |

InChI Key |

HVFVEOFCQYTDIV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CN=CN2)N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation of 4 1h Imidazol 5 Yl 2 Methoxyaniline

Diverse Synthetic Routes to the 4-(1H-imidazol-5-yl)-2-methoxyaniline Scaffold

The assembly of the this compound framework can be approached through various synthetic paradigms, primarily involving the construction of the imidazole (B134444) ring onto a pre-functionalized aniline (B41778) precursor.

Cyclization Reactions for Imidazole Ring Formation

Cyclization reactions are a fundamental approach to forming the imidazole core. These methods typically involve the reaction of a compound containing a 1,2-dicarbonyl or an equivalent functional group with an ammonia (B1221849) source and an aldehyde.

One of the most classic methods is the Debus-Radziszewski imidazole synthesis , which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. slideshare.netwikipedia.orgscribd.com To adapt this for the target molecule, a retrosynthetic analysis suggests that a key intermediate would be an α-aminoketone or α-haloketone derived from a 2-methoxy-4-substituted-phenyl precursor. For instance, a reaction could theoretically proceed from an appropriately substituted α-dicarbonyl compound, formaldehyde (B43269) (as the simplest aldehyde to provide the C2 position of the imidazole), and an ammonia source.

Another powerful strategy is the Van Leusen imidazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. wikipedia.orgorganic-chemistry.orgnih.gov This reaction proceeds by the cycloaddition of TosMIC to an aldimine. organic-chemistry.org To generate this compound, a potential pathway would involve the reaction of TosMIC with an imine formed from a suitable precursor aldehyde and 2-methoxy-4-amino-benzaldehyde or a related derivative. The flexibility of the Van Leusen reaction allows for the synthesis of various substituted imidazoles. nih.govajrconline.org

Metal-catalyzed cyclization reactions also offer a robust route. For example, copper-catalyzed methods have been shown to be effective in promoting the cyclization of alkynes with nitrogen sources like amidines to form substituted imidazoles. chim.it A hypothetical route could involve the cyclization of a terminal alkyne bearing the 2-methoxyaniline group with an appropriate nitrogen-containing reactant.

One-Pot and Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, minimizing waste and saving time. bohrium.comingentaconnect.comnih.gov The synthesis of polysubstituted imidazoles is particularly well-suited to MCRs. organic-chemistry.orgresearchgate.net

A plausible four-component, one-pot synthesis for 1,2,4,5-tetrasubstituted imidazoles typically involves the condensation of a 1,2-diketone (e.g., benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate. nih.govkashanu.ac.irnih.govsharif.edu To target this compound, a modified four-component reaction could be designed, as illustrated in the table below. This approach offers high atom economy and allows for the rapid assembly of the imidazole core. bohrium.com Various catalysts, including Lewis acids like InCl₃·3H₂O, zeolites, or sulfonic acids, have been employed to facilitate these reactions. researchgate.netnih.govisca.me

| Component | Example Reactant for Proposed Synthesis | Role in Final Structure |

| 1,2-Dicarbonyl | Glyoxal or Benzil | Forms the C4-C5 bond of the imidazole ring |

| Aldehyde | 2-methoxy-4-nitrobenzaldehyde | Provides the C5-aryl substituent (2-methoxyphenyl) |

| Amine | Not applicable (if using ammonium acetate) | N/A |

| Nitrogen Source | Ammonium acetate | Provides both nitrogen atoms (N1 and N3) |

| This table outlines a hypothetical multicomponent reaction for the synthesis of a precursor to the target molecule, which would subsequently require reduction of the nitro group. |

Solvent-free conditions or the use of environmentally benign solvents like ethanol (B145695) are often effective for these reactions, aligning with the principles of green chemistry. researchgate.netasianpubs.org

Precursor Reactivity and Transformation Pathways (e.g., involving 4-methoxyaniline)

The choice and reactivity of the starting materials are critical for the successful synthesis of the target compound. 4-Methoxyaniline (p-anisidine) is a key potential precursor, serving as the primary amine component in many imidazole syntheses. nih.govrsc.org In a four-component reaction to produce a 1-aryl-substituted imidazole, 4-methoxyaniline would react with an aldehyde and a 1,2-diketone in the presence of ammonium acetate. nih.govsharif.edu The electron-donating nature of the methoxy (B1213986) group on the aniline ring generally increases the nucleophilicity of the amine, potentially enhancing its reactivity in the initial condensation steps of the MCR. asianpubs.org

Alternatively, synthesis can begin with a precursor that already contains the desired substituted phenyl ring, such as 2-methoxy-4-nitroaniline (B147289). This compound could be transformed into a key intermediate for cyclization. For example, a reaction sequence might involve:

Diazotization of 2-methoxy-4-nitroaniline followed by a reaction to install a functional group that can be converted into a part of the imidazole ring.

Subsequent cyclization to form the 4-(5-nitro-1H-imidazol-yl)-2-methoxyaniline.

Final reduction of the nitro group to the target aniline.

A related literature example describes the synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol, which starts with the cyclization of benzil, vanillin (B372448) (which contains a methoxy and hydroxyl group on the phenyl ring), and ammonium acetate. researchgate.net This demonstrates the feasibility of using methoxy-substituted phenyl aldehydes as precursors in imidazole-forming condensations.

Reaction Mechanism Investigations for this compound Synthesis

Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes. The synthesis of imidazoles generally proceeds through pathways involving nucleophilic additions, condensations, and cyclizations.

Nucleophilic Addition and Elimination Pathways

In the context of the Debus-Radziszewski synthesis and related MCRs, the mechanism is believed to initiate with the condensation of the 1,2-dicarbonyl compound (e.g., glyoxal) with ammonia (from ammonium acetate) to form a diimine intermediate. slideshare.netwikiwand.com Separately, the aldehyde condenses with ammonia to form an imine. The key bond-forming step is the nucleophilic addition between these intermediates, followed by cyclization and a final dehydration/oxidation step to yield the aromatic imidazole ring. rsc.org

In the Van Leusen synthesis , the mechanism begins with the base-induced deprotonation of TosMIC to form a nucleophilic carbanion. wikipedia.orgyoutube.com This anion then performs a nucleophilic attack on the imine carbon (formed from an aldehyde and an amine). The subsequent step is a 5-endo-dig cyclization to form an imidazoline (B1206853) intermediate. wikipedia.orgyoutube.com The final step is the elimination of p-toluenesulfinic acid, which drives the aromatization to the imidazole product. organic-chemistry.org

Intermediates and Transition State Analysis

The synthesis of the imidazole ring proceeds through several key intermediates. In multicomponent reactions, the initial condensation of aldehydes and amines leads to the formation of imines and aminals . acs.org In the Debus-Radziszewski pathway, a crucial intermediate is the 1,2-diimine formed from the dicarbonyl component and ammonia. wikipedia.orgwikiwand.com

The cyclization step itself forms a non-aromatic five-membered ring, typically an imidazoline or a related dihydroimidazole (B8729859) derivative. researchgate.net This heterocyclic intermediate must then undergo an aromatization step, which usually involves the elimination of water or another small molecule, often facilitated by an oxidant or by heat. organic-chemistry.org

Computational studies and transition state analysis on related systems provide insight into the energetics of these transformations. For instance, in the cyclization of peptides catalyzed by imidazole, transition state analysis has shown that the process can occur via a concerted mechanism where the catalyst acts as both a proton acceptor and donor, stabilizing the transition state. nih.gov In enzymatic systems like imidazole glycerol (B35011) phosphate (B84403) synthase, an "oxyanion hole" is known to stabilize the tetrahedral intermediate formed during nucleophilic attack. pnas.org Similar principles of transition state stabilization by catalysts or solvent molecules are likely at play in the synthetic routes to this compound, where the formation of tetrahedral intermediates during nucleophilic addition to carbonyl or imine groups is a recurring mechanistic feature.

Catalytic Strategies in the Synthesis of this compound and its Analogues

The synthesis of substituted imidazoles, including this compound and its analogues, relies heavily on catalytic methods to ensure efficiency, selectivity, and high yields. Catalytic strategies are broadly employed to facilitate the multi-component reactions typically used for constructing the imidazole ring, such as the Radziszewski reaction and its modern variations. These strategies involve the use of acid catalysts, Lewis acids, various homogeneous and heterogeneous systems, and are often optimized through techniques like microwave-assisted synthesis.

Acid Catalysis and Lewis Acid Applications

Acid catalysis is a cornerstone in the synthesis of imidazole derivatives, promoting key condensation and cyclization steps. Both Brønsted and Lewis acids are utilized to activate reactants and facilitate the formation of the imidazole core from various precursors, such as a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source. researchgate.netacs.org

An expedient and metal-free synthetic route for tri- and tetrasubstituted imidazole derivatives has been developed using an acid-promoted multicomponent reaction methodology. acs.org This approach often involves the in-situ formation of a benzil-equivalent intermediate, which then undergoes cyclocondensation. acs.org Simple Brønsted acids like benzoic acid and p-toluenesulfonic acid have proven effective. Benzoic acid catalyzes an efficient multicomponent reaction of vinyl azides, aromatic aldehydes, and aromatic amines under metal-free conditions. organic-chemistry.org Similarly, p-toluenesulfonic acid is used as a simple and effective catalyst for the condensation of benzoin, aniline, ammonium acetate, and araldehydes in refluxing ethanol, leading to high yields of 1,4,5-phenyl, 2-substituted imidazoles. nih.gov

Lewis acids are also widely employed due to their ability to activate carbonyl groups towards nucleophilic attack. Various Lewis acid catalysts have been successfully applied in the synthesis of substituted imidazoles. For instance, ZnCl₂ has been used to catalyze the [3+2] cycloaddition reaction of benzimidates and 2H-azirines to yield multisubstituted imidazoles under mild conditions. organic-chemistry.org More complex Lewis acids, such as erbium triflate (Er(OTf)₃), have been used to catalyze the reaction between α-azido chalcones, aryl aldehydes, and anilines to produce highly substituted imidazoles in excellent yields. organic-chemistry.org DFT calculations have supported mechanistic studies, identifying key deprotonation equilibria in reactions promoted by Lewis acid/base pairs. rsc.org

The following table summarizes various acid catalysts used in the synthesis of imidazole analogues.

Table 1: Examples of Acid Catalysts in Imidazole Synthesis

| Catalyst Type | Specific Catalyst | Reactants Example | Key Features | Reference |

|---|---|---|---|---|

| Brønsted Acid | Benzoic Acid | Vinyl azides, Aromatic aldehydes, Aromatic amines | Metal-free, High functional group compatibility. | organic-chemistry.org |

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Benzoin, Aniline, NH₄OAc, Araldehydes | Simple, Rapid, High yields (up to 92%). | nih.gov |

| Brønsted Acid | Trifluoroacetic acid (TFA) | 2H-azirines, Nitrones | Regioselective 1,3-dipolar cycloaddition. | organic-chemistry.org |

| Lewis Acid | Zinc Chloride (ZnCl₂) | Benzimidates, 2H-azirines | Mild reaction conditions, High functional group tolerance. | organic-chemistry.org |

| Lewis Acid | Erbium Triflate (Er(OTf)₃) | α-Azido chalcones, Aryl aldehydes, Anilines | Excellent yields for highly substituted imidazoles. | organic-chemistry.org |

| Lewis Acid | Fe³⁺ | Amidoximes, Enones | Promotes [3+2] addition, tolerant to nitroarenes. | rsc.org |

Homogeneous and Heterogeneous Catalytic Systems

Both homogeneous and heterogeneous catalysis offer distinct advantages for the synthesis of this compound and its analogues. Homogeneous catalysts operate in the same phase as the reactants, often allowing for high precision and selectivity under mild conditions. youtube.com Heterogeneous catalysts exist in a different phase, which facilitates easier separation, recovery, and recycling, aligning with the principles of green chemistry. nih.govnih.gov

Homogeneous Catalysis In homogeneous systems, the catalyst is dissolved in the reaction mixture. youtube.com This approach is exemplified by the use of soluble metal complexes. For instance, a diruthenium(II) catalyst has been used for the synthesis of NH-imidazoles from benzylic alcohols and 1,2-diketones via a "borrowing hydrogen" process under aerobic conditions. rsc.org This method allows for regioselective substitution at the C-2, C-4, and C-5 positions. rsc.org Another example involves a Schiff's base complex of nickel, which serves as a highly efficient catalyst for the one-pot, microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles from aldehydes, benzil, and ammonium acetate, yielding excellent results. organic-chemistry.org

Heterogeneous Catalysis The development of robust heterogeneous catalysts is a significant area of research for imidazole synthesis. nih.gov These catalysts are often based on solid supports like silica (B1680970), zeolites, or nanoparticles, which can be easily filtered from the reaction medium. nih.govresearchgate.netrsc.org

Several notable heterogeneous systems include:

Metal Oxides: Tin oxide (SnO₂) nanoparticles have demonstrated outstanding catalytic performance in the three-component condensation of phenanthraquinone or acenaphthenequinone (B41937) with aryl aldehydes and ammonium acetate. researchgate.net Pure ceria (CeO₂) has been used as a recyclable catalyst for the carbonylation of aliphatic 1,2-diamines with CO₂ to form imidazolidin-2-ones, a related five-membered heterocyclic core. mdpi.com

Supported Catalysts: Iron oxide nanoparticles coated with silica and functionalized with a bipyridinium nanocomposite (Fe₃O₄@SiO₂/BNC) have been used for the solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles. nih.gov This magnetic catalyst can be reused for multiple cycles without significant loss of efficiency. nih.gov Similarly, a novel catalyst comprising a Schiff base-coordinated Cu(II) complex attached to Fe₃O₄@SiO₂ nanoparticles via an imidazolium (B1220033) linker has been developed for synthesizing tetrazole derivatives, a related class of heterocycles, in water. nih.gov

Zeolites: Zeolite-based catalysts, particularly those with a high relative content of Lewis acid sites like ZnCl₂/Ni-USY-acid, have been effective in the gas-phase synthesis of quinolines, indicating their potential for related heterocyclic syntheses. rsc.org

The following table provides a comparative overview of selected homogeneous and heterogeneous catalytic systems.

Table 2: Comparison of Homogeneous and Heterogeneous Catalytic Systems for Imidazole Synthesis

| System Type | Catalyst Example | Reaction Example | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Homogeneous | Diruthenium(II) complex | Benzylic alcohol + 1,2-diketone + NH₄OAc | High regioselectivity, Mild conditions. | Difficult to separate from product. | rsc.org |

| Homogeneous | Ni-Schiff's base complex | Aldehyde + Benzil + NH₄OAc | Excellent yields, Microwave-compatible. | Catalyst recovery is challenging. | organic-chemistry.org |

| Heterogeneous | Fe₃O₄@SiO₂/BNC | Benzil + Aldehydes + Anilines + NH₄OAc | Easily recovered (magnetic), Reusable, Solvent-free. | May have lower activity than homogeneous counterparts. | nih.gov |

| Heterogeneous | SnO₂ Nanoparticles | 9,10-Phenanthraquinone + Aldehyde + NH₄OAc | High efficiency, Solid catalyst. | Potential for metal leaching. | researchgate.net |

| Heterogeneous | CeO₂ | Aliphatic 1,2-diamines + CO₂ | Recyclable, Uses CO₂ as a C1 source. | High temperature required (160 °C). | mdpi.com |

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and promoting greener chemical processes. derpharmachemica.com The synthesis of imidazole derivatives has significantly benefited from this technology, which often leads to shorter reaction times and cleaner reactions compared to conventional heating methods. researchgate.netniscpr.res.in Microwave heating is efficient because it directly couples with polar molecules in the reaction mixture, causing a rapid rise in temperature. derpharmachemica.com

The optimization of microwave-assisted synthesis is crucial for maximizing its benefits. Key parameters that are typically optimized include microwave power, irradiation time, and the choice of solvent or solid support. researchgate.netorientjchem.org Factorial design is a statistical method employed to systematically study the influence of these variables on the reaction yield. researchgate.net For instance, in the microwave-assisted synthesis of substituted imidazoles via the Debus-Radziszewski route, microwave power and reaction time were identified as critical factors. researchgate.netorientjchem.org One study determined that optimal conditions for synthesizing a specific imidazole involved irradiating at 720-watt power for 5.7 minutes. orientjchem.org

Microwave irradiation can be used with or without a catalyst. In some cases, the acidic nature of a solid support like silica gel can enhance the reaction rate under microwave conditions, particularly in dehydration steps. niscpr.res.in A comparative study of conventional versus microwave-assisted methods for synthesizing aryl imidazoles demonstrated a significant reduction in reaction time (from hours to minutes) and an increase in product yield. niscpr.res.in For example, a reaction that took 10-12 hours with conventional heating could be completed in 12-16 minutes under microwave irradiation, with yields increasing from the 55-70% range to the 80-92% range. niscpr.res.in This efficiency makes microwave-assisted synthesis a highly attractive strategy for the rapid production of libraries of imidazole-containing compounds. niscpr.res.in

The following table shows a comparison between conventional and microwave-assisted synthesis for a series of aryl imidazoles.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Aryl Imidazoles

| Compound | Conventional Method Time (h) | Conventional Method Yield (%) | Microwave Method Time (min) | Microwave Method Yield (%) |

|---|---|---|---|---|

| Aryl Imidazole 1 | 10 | 65 | 12 | 88 |

| Aryl Imidazole 2 | 12 | 60 | 14 | 85 |

| Aryl Imidazole 3 | 10 | 70 | 12 | 92 |

| Aryl Imidazole 4 | 11 | 58 | 15 | 80 |

| Aryl Imidazole 5 | 12 | 55 | 16 | 82 |

Data adapted from a study on the synthesis of novel aryl imidazoles. niscpr.res.in

Advanced Spectroscopic and Structural Characterization of 4 1h Imidazol 5 Yl 2 Methoxyaniline

High-Resolution Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental for confirming the molecular structure of a synthesized compound. By analyzing the interaction of the molecule with electromagnetic radiation, chemists can deduce its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.

¹H NMR: This technique would identify the number of different types of protons (hydrogen atoms), their electronic environments, and their proximity to other protons. For 4-(1H-imidazol-5-yl)-2-methoxyaniline, one would expect to see distinct signals for the protons on the aniline (B41778) and imidazole (B134444) rings, as well as signals for the methoxy (B1213986) and amine functional groups. The splitting patterns (singlet, doublet, triplet, etc.) would help to establish the connectivity of the atoms.

¹³C NMR: This experiment detects the carbon atoms in the molecule, providing information on the number of unique carbon environments. For the target compound, distinct peaks would be expected for each carbon in the aromatic rings, the methoxy carbon, and the carbons of the imidazole moiety.

While no specific data exists for the title compound, related structures like 4-(1H-imidazol-1-yl)aniline have been characterized, providing a reference for the types of signals that might be observed. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is excellent for identifying the functional groups present. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the amine and imidazole groups.

C-H stretching of the aromatic rings.

C-N stretching.

C=C and C=N stretching within the aromatic and imidazole rings.

C-O stretching of the methoxy group.

Data for related compounds like 4-methoxyaniline and other imidazole derivatives show these characteristic peaks. nist.govresearchgate.net

Solid-State Structural Determination

To understand the precise three-dimensional arrangement of atoms and the intermolecular interactions in the solid state, X-ray diffraction techniques are employed.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the molecular and crystal structure of a compound. It requires growing a suitable single crystal, which is then irradiated with X-rays. The resulting diffraction pattern allows for the calculation of the precise position of each atom in the crystal lattice. This analysis would provide unambiguous confirmation of the connectivity between the 2-methoxyaniline and the 1H-imidazol-5-yl moieties, which is crucial to distinguish it from its imidazol-1-yl or imidazol-2-yl isomers. mdpi.comiosrjournals.org

Crystallographic Data Interpretation and Molecular Conformation

The data from an SC-XRD experiment includes unit cell dimensions, space group, and atomic coordinates. From this, critical structural information can be interpreted:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Molecular Conformation: The dihedral angle (twist) between the planes of the aniline and imidazole rings.

Intermolecular Interactions: Identification of hydrogen bonds (e.g., involving the amine and imidazole N-H groups) and other non-covalent interactions that dictate how the molecules pack together in the crystal.

Although crystallographic data for the title compound is not available, studies on closely related molecules like 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole provide insight into the types of packing motifs and intermolecular interactions that could be expected. researchgate.netnih.gov

Supramolecular Interactions and Crystal Packing Analysis

A comprehensive analysis of the supramolecular architecture and crystal packing of this compound is crucial for understanding its solid-state properties. These non-covalent interactions dictate the molecular arrangement within the crystal lattice, influencing physical characteristics such as solubility, stability, and melting point. However, a detailed experimental study on the crystal structure of this compound, including its hydrogen bonding networks, π-π stacking, and Hirshfeld surface analysis, is not available in the public domain as of the current date.

General principles of supramolecular chemistry and crystallography allow for a hypothetical discussion of the potential interactions that could be present in the crystal structure of this compound. The molecule possesses key functional groups that are prone to forming specific and directional intermolecular contacts: the imidazole ring (with both hydrogen bond donor and acceptor sites), the aniline moiety (with a primary amine group as a hydrogen bond donor), and the methoxy group (with an oxygen atom as a hydrogen bond acceptor).

Hydrogen Bonding Networks within the Crystal Lattice

Hydrogen bonds are anticipated to be the dominant interactions in the crystal packing of this compound. The imidazole N-H group is a potent hydrogen bond donor, likely forming strong N-H···N or N-H···O interactions. The primary amine (-NH₂) group of the aniline moiety provides two additional hydrogen bond donors, which can engage in N-H···N or N-H···O hydrogen bonds. The nitrogen atom in the imidazole ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors.

Based on the analysis of similar imidazole-containing crystal structures, a variety of hydrogen bonding motifs could be envisaged. For instance, molecules could form chains or tapes via N-H···N hydrogen bonds involving the imidazole rings. The aniline -NH₂ group could then link these primary motifs into more complex two-dimensional layers or three-dimensional networks by forming hydrogen bonds with adjacent molecules. The interplay of these different hydrogen bonds would result in a highly organized and stable crystal lattice.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor (D) | Acceptor (A) | Potential Interaction Type |

| Imidazole N-H | Imidazole N | N-H···N |

| Imidazole N-H | Methoxy O | N-H···O |

| Aniline N-H | Imidazole N | N-H···N |

| Aniline N-H | Methoxy O | N-H···O |

This table represents a theoretical prediction of possible hydrogen bonds based on the functional groups present in the molecule. Experimental crystallographic data is required for confirmation.

π-π Stacking and Other Non-Covalent Interactions

Other weaker non-covalent interactions, such as C-H···π and van der Waals forces, would also play a role in the crystal packing. The C-H bonds of the aromatic rings and the methyl group of the methoxy substituent can act as weak hydrogen bond donors, interacting with the π-electron clouds of adjacent aromatic rings.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

A Hirshfeld surface analysis would be an invaluable tool for the quantitative and visual exploration of all intermolecular contacts in the crystal structure of this compound. This method allows for the partitioning of crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

Table 2: Predicted Contributions of Intermolecular Contacts from a Hypothetical Hirshfeld Surface Analysis

| Contact Type | Predicted Relative Contribution |

| H···H | High |

| N···H / H···N | Significant |

| O···H / H···O | Significant |

| C···H / H···C | Moderate |

| C···C | Low to Moderate |

This table is a hypothetical representation. Actual percentages can only be determined from experimental crystallographic data and subsequent Hirshfeld surface analysis.

Computational Chemistry and Theoretical Investigations of 4 1h Imidazol 5 Yl 2 Methoxyaniline

Quantum Mechanical Studies (DFT) on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules with a favorable balance of accuracy and computational cost.

Quantum mechanical calculations, particularly using DFT methods, are instrumental in understanding the electronic characteristics of 4-(1H-imidazol-5-yl)-2-methoxyaniline. The distribution of electrons within the molecule is fundamental to its stability and reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to be excited.

For this compound, the HOMO is typically localized on the electron-rich aniline (B41778) ring and the imidazole (B134444) moiety, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the aromatic systems, highlighting the regions susceptible to nucleophilic attack. Theoretical studies on similar aromatic and imidazole-containing compounds have shown that the precise energy values and distribution of these orbitals can be fine-tuned by the choice of functional and basis set within the DFT calculations. smolecule.com

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |

Note: The values in this table are illustrative and represent typical ranges observed for similar organic molecules. Actual values would be obtained from specific DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. In this compound, these areas are expected to be concentrated around the nitrogen atoms of the imidazole ring and the oxygen atom of the methoxy (B1213986) group.

Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. These are often found around the hydrogen atoms attached to the heteroatoms (the amine and imidazole N-H) and the aromatic protons. The MEP surface provides a comprehensive picture of the molecule's charge landscape, guiding the understanding of its intermolecular interactions.

Molecular Docking Simulations for Ligand-Target Interactions (Methodology Focus)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. This method is pivotal in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The general methodology for performing molecular docking with this compound would involve the following steps:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and its energy minimized, often using a force field like MMFF94. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure.

Grid Generation: A grid box is defined around the active site of the target protein. This grid is used by the docking algorithm to calculate the interaction energies between the ligand and the protein.

Docking Simulation: A docking program, such as AutoDock, is used to explore the conformational space of the ligand within the defined active site. The program calculates the binding energy for different poses of the ligand, and these poses are clustered and ranked.

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. This involves examining the binding energy, the network of intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and pi-stacking), and the root-mean-square deviation (RMSD) from a known binding mode if available. For this compound, the imidazole and aniline moieties would be expected to form key hydrogen bonds and aromatic interactions with the amino acid residues in the active site of a target protein.

Conformational Analysis and Energy Minimization

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The goal is to identify the low-energy, stable conformations of the molecule.

This is typically achieved by systematically rotating the rotatable bonds in the molecule and calculating the potential energy for each conformation. A potential energy surface can be generated to visualize the energy landscape and identify the global and local energy minima. Semi-empirical methods can be employed for an initial scan, followed by more accurate DFT calculations for the low-energy conformers. The resulting stable conformations provide insights into the shape of the molecule that is most likely to interact with a biological target.

Reaction Pathway Modeling and Energetic Profiles

Computational chemistry can be used to model the mechanism of chemical reactions involving this compound. By mapping the reaction pathway, it is possible to identify the transition states and intermediates, and to calculate the activation energies associated with each step. This information is crucial for understanding the kinetics and thermodynamics of a reaction.

For instance, the metabolism of this compound in a biological system could be modeled. DFT calculations can be used to determine the energetic profile of potential metabolic transformations, such as N-dealkylation or aromatic hydroxylation. The calculated activation barriers can help to predict the most likely metabolic pathways.

Structure-Reactivity and Structure-Property Relationships through Computational Approaches

By systematically modifying the structure of this compound in silico and calculating various electronic and structural descriptors, it is possible to establish quantitative structure-activity relationships (QSAR) or structure-property relationships (QSPR). These models correlate the structural or electronic features of a series of compounds with their biological activity or physical properties.

For example, a series of derivatives of this compound could be designed by introducing different substituents on the aniline or imidazole rings. For each derivative, computational methods would be used to calculate descriptors such as HOMO-LUMO energies, dipole moment, molecular volume, and surface area. These descriptors can then be correlated with experimentally determined activities (e.g., enzyme inhibition) using statistical methods to build a predictive model. Such models are invaluable in guiding the design of new molecules with enhanced potency and desired properties.

Chemical Reactivity and Derivatization Strategies for 4 1h Imidazol 5 Yl 2 Methoxyaniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule, a 2-methoxy-4-substituted aniline, is a highly activated aromatic system. The amino group is a potent activating group and, in conjunction with the methoxy (B1213986) group, strongly influences the regioselectivity of electrophilic aromatic substitution and provides a nucleophilic center for various functionalization reactions.

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of 4-(1H-imidazol-5-yl)-2-methoxyaniline is rendered electron-rich by the strong electron-donating effects of the amino (-NH₂) group and the moderate electron-donating methoxy (-OCH₃) group. Both are ortho-, para-directing activators. libretexts.orgfiveable.mebyjus.com In this specific molecule, the positions ortho and para to the powerful amino group are occupied by the methoxy and imidazolyl groups, respectively.

The directing effects of the substituents on the aniline ring are summarized in the table below:

| Substituent | Position | Activating/Deactivating | Ortho/Para/Meta Directing |

| -NH₂ | 1 | Strongly Activating | Ortho, Para |

| -OCH₃ | 2 | Moderately Activating | Ortho, Para |

| -C₄H₄N₂ (Imidazolyl) | 4 | Can be activating or deactivating depending on the reaction conditions | --- |

Given the substitution pattern, the remaining open positions for electrophilic attack are C-3, C-5, and C-6. The synergistic activating effect of the amino and methoxy groups would strongly direct incoming electrophiles to the position ortho to the amino group and para to the methoxy group, which is the C-5 position. The position ortho to both the amino and methoxy groups (C-3) would also be activated. Therefore, electrophilic substitution reactions such as halogenation, nitration, and sulfonation are predicted to occur primarily at the C-5 position, and to a lesser extent at the C-3 position. Steric hindrance from the adjacent methoxy group might slightly disfavor substitution at C-3.

Amine Functionalization (e.g., acylation, alkylation)

The primary amino group of the aniline moiety is a key site for functionalization due to its nucleophilicity.

Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids (with coupling agents) to form the corresponding amides. This reaction is often used to protect the amino group, reduce its activating effect during subsequent electrophilic aromatic substitutions, or to introduce new functionalities. libretexts.org For example, reaction with acetic anhydride (B1165640) would yield N-[4-(1H-imidazol-5-yl)-2-methoxyphenyl]acetamide.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. However, polyalkylation can be a significant side reaction, leading to a mixture of mono- and dialkylated products. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation. The resulting secondary or tertiary amines can exhibit different biological activities and physical properties compared to the parent aniline. Recent developments have also shown that the methoxy groups in lignin (B12514952) can be selectively used for the N-methylation of anilines, a process that could potentially be adapted. rsc.org

Reactivity of the Imidazole (B134444) Ring System

The imidazole ring is an aromatic heterocycle with distinct reactive sites on both its nitrogen and carbon atoms. Its reactivity is influenced by the electronic effects of the substituent at the 5-position.

Nitrogen Atom Reactivity (e.g., N-substitution, tautomerism)

The imidazole ring contains two nitrogen atoms with different chemical environments. One is a pyrrole-type nitrogen (N-1), which bears a hydrogen atom and participates in the aromatic sextet, while the other is a pyridine-type nitrogen (N-3), which has a lone pair of electrons in an sp² orbital in the plane of the ring. nih.gov

N-Substitution: The pyridine-type nitrogen (N-3) is generally more nucleophilic and is the primary site of protonation and alkylation. nih.govtandfonline.com Reaction with alkyl halides or other electrophiles typically occurs at this position to give N-substituted imidazole derivatives. The choice of solvent and base can influence the regioselectivity of N-substitution.

Tautomerism: The imidazole ring can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms. In the case of 5-substituted-1H-imidazoles, this results in an equilibrium between the 4-substituted and 5-substituted tautomers. The position of this equilibrium can be influenced by the nature of the substituent and the surrounding environment (solvent, pH). nih.govnih.gov For this compound, the tautomeric equilibrium would interconvert between the 4-(1H-imidazol-5-yl) and 4-(1H-imidazol-4-yl) forms. This tautomerism is a crucial factor in its biological activity and receptor binding.

Carbon-Position Functionalization

The carbon atoms of the imidazole ring also participate in chemical reactions, although they are generally less reactive than the nitrogen atoms.

The reactivity of the carbon positions in the imidazole ring follows the general order C5 > C2 > C4 for electrophilic attack. nih.gov However, in this compound, the C5 position is already substituted. Therefore, functionalization of the remaining carbon atoms, C2 and C4, becomes relevant.

C2-Functionalization: The C2 position of the imidazole ring is the most acidic and can be deprotonated with a strong base to form an imidazol-2-ylidene, a type of N-heterocyclic carbene. These carbenes are highly reactive intermediates that can participate in various catalytic cycles and coupling reactions. researchgate.net Direct C2-functionalization can also be achieved through palladium-catalyzed cross-coupling reactions. acs.orgnih.gov

C4-Functionalization: The C4 position is generally the least reactive carbon towards electrophiles. However, directed metalation strategies or specific catalytic systems can enable its functionalization. Palladium-catalyzed C-H functionalization has been shown to be a viable method for introducing substituents at the C4 position of the imidazole ring. acs.orgnih.gov

Methoxy Group Transformations

The methoxy group on the aniline ring is generally stable but can be cleaved under specific conditions to yield the corresponding phenol (B47542).

O-Demethylation: The most common transformation of the methoxy group is its cleavage to a hydroxyl group. This O-demethylation can be achieved using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃). wikipedia.orgchem-station.com Thiolates, such as sodium ethanethiolate, can also be used for demethylation under basic conditions. nih.gov The choice of reagent is critical to avoid undesired side reactions on other functional groups in the molecule. For instance, acidic concentrated lithium bromide (ACLB) has been demonstrated to effectively demethylate various lignin-derived aromatic compounds. rsc.org The resulting phenol, 5-amino-2-(1H-imidazol-5-yl)phenol, would have significantly different properties and potential biological activities.

Synthesis of Structural Analogues and Derivatives

The chemical scaffold of this compound presents multiple reactive sites that allow for the synthesis of a diverse range of structural analogues and derivatives. Key reactive centers for derivatization include the primary amino group of the aniline moiety, the aromatic ring, and the nitrogen atoms of the imidazole ring. These modifications are instrumental in exploring the structure-activity relationships of compounds based on this core structure.

The primary amino group is a versatile handle for various chemical transformations. Standard reactions such as acylation, sulfonylation, and alkylation can be employed to introduce a wide array of substituents. For instance, acylation with acid chlorides or anhydrides can yield the corresponding amides. Similarly, reaction with sulfonyl chlorides provides sulfonamide derivatives. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

The aniline and imidazole rings are susceptible to electrophilic substitution reactions, although the regioselectivity of these reactions can be influenced by the existing substituents. Halogenation, for example, can introduce bromine or chlorine atoms onto the aromatic rings, potentially altering the electronic and steric properties of the molecule. A known structural analogue, 2-Bromo-4-(1H-imidazol-5-yl)aniline, highlights the feasibility of such modifications. epa.gov

Furthermore, the imidazole ring itself offers opportunities for derivatization. The nitrogen atoms of the imidazole can undergo N-alkylation or N-arylation, leading to the formation of substituted imidazole derivatives. The synthesis of compounds like 4-(1-Allyl-4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethyl-aniline demonstrates that the imidazole nitrogen can be functionalized, for example, with an allyl group. nih.govresearchgate.net While the specific substrate is different, the underlying reactivity is relevant.

The synthesis of more complex derivatives often involves multi-step reaction sequences. For example, a related compound, 5-(ethylsulfonyl)-2-methoxyaniline, was synthesized in a four-step process starting from 4-methoxybenzene-1-sulfonyl chloride. nih.gov This underscores that building complex analogues may necessitate de novo synthesis rather than direct derivatization of the parent compound.

Another approach to generating structural analogues involves the initial synthesis of a core intermediate that is then further modified. For example, the synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol, which shares the 2-methoxyphenyl moiety, was achieved through a cyclization reaction involving benzil, vanillin (B372448), and ammonium (B1175870) acetate. This intermediate was then subjected to further reactions to produce a library of derivatives.

The table below summarizes some of the key reactive sites on this compound and the types of derivatives that can be synthesized.

| Reactive Site | Reaction Type | Potential Derivatives |

| Primary Amino Group (-NH2) | Acylation | Amides |

| Sulfonylation | Sulfonamides | |

| Alkylation | Secondary and Tertiary Amines | |

| N-Arylation | Diaryl Amines | |

| Phenyl Ring | Electrophilic Substitution | Halogenated Analogues |

| Imidazole Ring (N-H) | N-Alkylation | N-Alkyl Imidazoles |

| N-Arylation | N-Aryl Imidazoles | |

| N-Acylation | N-Acyl Imidazoles |

It is important to note that the synthesis of specific derivatives requires careful optimization of reaction conditions to achieve the desired regioselectivity and yield. The interplay of the electronic effects of the methoxy, amino, and imidazole groups will significantly influence the reactivity of the molecule.

Coordination Chemistry of 4 1h Imidazol 5 Yl 2 Methoxyaniline As a Ligand

Ligand Design Principles and Coordination Modes

The design of ligands is a crucial step in developing metal complexes with desired properties and reactivity. researchgate.net The structure of 4-(1H-imidazol-5-yl)-2-methoxyaniline incorporates three potential coordination sites: the imine nitrogen of the imidazole (B134444) ring, the nitrogen of the primary amine group, and the oxygen of the methoxy (B1213986) group.

Imidazole Moiety : The imidazole ring is a fundamental building block in coordination chemistry. researchgate.netrsc.org The imine nitrogen (at position 3) is a strong σ-donor and is the primary site for metal coordination. wikipedia.org Its basicity is intermediate between that of pyridine (B92270) and ammonia (B1221849). wikipedia.org

Aniline (B41778) Moiety : The amino group (-NH₂) attached to the aromatic ring is also a potential donor site. Its coordination ability can be influenced by the electronic effects of other substituents on the ring.

Methoxy Group : The oxygen atom of the methoxy group (-OCH₃) is a weaker donor and is less likely to participate in coordination, especially if stronger donors like the imidazole and amine nitrogens are available to form stable chelate rings.

Based on these features, this compound can exhibit several coordination modes:

Monodentate : Coordination occurs solely through the most basic site, the imine nitrogen of the imidazole ring.

Bidentate Chelating : The ligand can form a stable five- or six-membered chelate ring by coordinating through two donor atoms. The most probable bidentate mode would involve the imidazole imine nitrogen and the aniline nitrogen, which would form a seven-membered ring.

Bridging : In polynuclear complexes, the ligand could bridge two metal centers, for example, using the imidazole nitrogen to coordinate to one metal and the aniline nitrogen to another. The imidazole ring itself can act as a bridge, particularly after deprotonation to form an imidazolate bridge. wikipedia.org

The specific coordination mode adopted would depend on factors such as the nature of the metal ion, the reaction conditions, the solvent, and the presence of other competing ligands. researchgate.net

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with imidazole-containing ligands is well-established. nih.govidosr.orgjocpr.com A general approach for complexing this compound would involve reacting the ligand with a salt of the desired transition metal in a 1:1, 1:2, or other stoichiometric ratio. idosr.org

The typical procedure involves dissolving the ligand in a suitable solvent, such as ethanol (B145695) or methanol. An ethanolic or aqueous solution of the metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, MnCl₂, ZnCl₂, FeCl₂) is then added to the ligand solution. idosr.orgmdpi.com The reaction mixture is often heated under reflux for several hours to ensure complete complex formation. mdpi.com Upon cooling, the resulting solid complex can be filtered, washed with the solvent to remove unreacted starting materials, and dried. idosr.org The resulting complexes of metals like Co(II), Fe(II), and Ni(II) are often colored and paramagnetic. idosr.org

Spectroscopic techniques are essential for confirming the coordination of the ligand to the metal ion. nih.govresearchgate.net Key changes in the spectra of the ligand upon complexation provide evidence of metal-ligand bond formation.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify which functional groups of the ligand are involved in coordination. The IR spectrum of the complex, when compared to that of the free ligand, is expected to show distinct shifts in the vibrational frequencies of the donor groups. For instance, the C=N stretching vibration of the imidazole ring and the N-H stretching and bending vibrations of the aniline group would likely shift to different frequencies, indicating their involvement in coordination with the metal ion. nih.govjocpr.com

UV-Visible (UV-Vis) Spectroscopy : Electronic spectroscopy provides information about the electronic transitions within the complex and can help determine its geometry. For complexes with d-block metals like Co(II), Ni(II), and Cu(II), the appearance of new, weak absorption bands in the visible region is attributed to d-d electronic transitions, which are characteristic of the coordination environment (e.g., octahedral or tetrahedral). nih.gov Intense bands, typically in the UV region, may be assigned to ligand-to-metal charge transfer (LMCT) transitions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes like those of Zn(II), ¹H-NMR and ¹³C-NMR spectroscopy are powerful tools. The chemical shifts of the protons and carbons in the ligand, particularly those near the potential donor sites (e.g., the imidazole CH and NH protons, the aniline NH₂ protons), are expected to change upon complexation due to the influence of the metal ion.

| Spectroscopic Technique | Observed Feature | Expected Change Upon Coordination | Inference |

|---|---|---|---|

| FTIR | ν(C=N) of Imidazole | Shift to different wavenumber | Coordination via imidazole nitrogen nih.gov |

| ν(N-H) of Aniline | Shift in frequency and broadening | Coordination via aniline nitrogen jocpr.com | |

| UV-Vis | d-d transitions | Appearance of new, weak bands in the visible region (for colored ions) | Indicates coordination geometry (e.g., octahedral) nih.gov |

| Charge Transfer (CT) bands | Appearance of new, intense bands | Confirmation of metal-ligand electronic interaction nih.gov | |

| ¹H-NMR (for diamagnetic complexes) | Chemical shifts of imidazole and aniline protons | Significant downfield or upfield shifts | Confirmation of binding sites ajol.info |

Theoretical Studies on Complex Stability and Electronic Structure

Theoretical calculations, particularly using Density Functional Theory (DFT), are widely employed to complement experimental data and provide deeper insight into the properties of metal complexes. acs.orgmdpi.com For complexes of this compound, DFT studies could be used to:

Determine Geometric Structures : Calculations can predict the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and torsion angles between the metal and the ligand. mdpi.com This helps to establish the preferred coordination geometry (e.g., tetrahedral, square planar, octahedral).

Calculate Binding Energies : The interaction energy between the metal ion and the ligand can be calculated to assess the thermodynamic stability of the complex. mdpi.com By comparing the energies of different possible isomers or coordination modes, the most favorable structure can be identified.

Analyze Electronic Structure : Theoretical models can describe the distribution of electrons within the complex. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides information about the electronic transitions observed in UV-Vis spectra and the potential reactivity of the complex. nih.gov Natural Bond Orbital (NBO) analysis can further quantify the nature and strength of the metal-ligand bonds. mdpi.com

| Parameter/Analysis | Information Provided | Relevance |

|---|---|---|

| Geometry Optimization | Bond lengths, bond angles, overall structure mdpi.com | Predicts the most stable 3D conformation of the complex. |

| Interaction Energy | Strength of the metal-ligand bond mdpi.com | Assesses the thermodynamic stability of the complex. |

| Vibrational Frequencies | Simulated IR spectrum | Helps in the assignment of experimental IR bands. nih.gov |

| Frontier Molecular Orbitals (HOMO/LUMO) | Energy gap, electron density distribution nih.gov | Explains electronic properties, reactivity, and UV-Vis spectra. |

| Natural Bond Orbital (NBO) Analysis | Charge transfer, nature of bonding (covalent vs. electrostatic) mdpi.com | Provides a detailed description of the metal-ligand bonding interactions. |

Relevance of Imidazole-Containing Ligands in Metalloenzymes

The imidazole ring is of immense biological significance as it is the functional group in the side chain of the amino acid histidine. Histidine residues are pervasive ligands for a wide array of metal ions in the active sites of metalloenzymes, where they play critical structural and catalytic roles. wikipedia.orgumich.edu

Structural Role : Metal ions like Zn(II) are often coordinated by histidine to stabilize the folded structure of proteins. acs.org

Catalytic Role : In many enzymes, the coordinated metal ion is directly involved in the catalytic reaction. The imidazole ring of histidine is adept at this function due to its ability to bind metals, act as a proton donor or acceptor, and stabilize different oxidation states of the metal. wikipedia.orguga.edu

Examples in Metalloenzymes :

Copper-Zinc Superoxide Dismutase (Cu,Zn-SOD) : In this crucial antioxidant enzyme, the active site features a Cu(II) ion coordinated by four histidine residues and a Zn(II) ion coordinated by three histidines and an aspartate. An imidazolate ring from one of the histidine residues bridges the two metal centers. mdpi.com

Myoglobin and Hemoglobin : The iron in the heme group is coordinated to the four nitrogen atoms of the porphyrin ring and axially to an imidazole nitrogen from a proximal histidine residue. This interaction is vital for the reversible binding of dioxygen. wikipedia.org

Non-Heme Iron Enzymes : Iron-imidazole ligation is a common motif in non-heme enzymes that are involved in oxidative processes. uga.edu

The study of synthetic complexes with imidazole-containing ligands like this compound serves as a means to model the complex environments of metalloenzyme active sites, helping to elucidate the relationship between structure, spectroscopy, and biological function. umich.edu

Advanced Applications in Organic Synthesis and Catalysis Utilizing Imidazole Derivatives

Role as a Synthetic Intermediate for Complex Molecule Synthesis

The structure of "4-(1H-imidazol-5-yl)-2-methoxyaniline" contains multiple reactive sites, making it a valuable synthetic intermediate for constructing more complex molecules. The aniline (B41778) moiety provides a nucleophilic amino group and an activated aromatic ring for electrophilic substitution, while the imidazole (B134444) ring offers sites for N-alkylation, N-acylation, and metal coordination.

While specific synthetic applications for "this compound" are not extensively documented in readily available literature, the utility of closely related structures, such as 4-(1H-benzo[d]imidazol-2-yl)aniline, serves to illustrate the synthetic potential. This analogous compound has been employed as a starting material for the synthesis of novel heterocyclic systems with potential biological activity. For instance, it can be reacted with various reagents to build upon its core structure, demonstrating the role of the imidazole-aniline scaffold as a platform for molecular elaboration. ijrpc.comresearchgate.net

Key reactions involving the analogous 4-(1H-benzo[d]imidazol-2-yl)aniline include its reaction with maleic anhydride (B1165640) to form an α,β-unsaturated carboxylic acid, which can then be cyclized with hydrazine derivatives to yield novel pyrazole compounds. ijrpc.comresearchgate.net Additionally, the primary amine of the aniline portion can undergo condensation reactions with various aldehydes, such as pyrazolecarbaldehydes, to form the corresponding Schiff's bases. ijrpc.comresearchgate.net These transformations highlight the capacity of the amino group and the surrounding scaffold to act as a handle for introducing significant molecular complexity.

| Starting Material | Reagent | Product Type | Reference |

| 4-(1H-benzo[d]imidazol-2-yl)aniline | Maleic anhydride, then Hydrazine hydrate | Pyrazole derivative | ijrpc.comresearchgate.net |

| 4-(1H-benzo[d]imidazol-2-yl)aniline | Pyrazolecarbaldehydes | Schiff's base | ijrpc.comresearchgate.net |

Catalytic Applications of Imidazole-Derived Systems

Derivatives of imidazole are central to the field of catalysis, participating in a broad spectrum of reactions that are fundamental to organic synthesis. The imidazole moiety can function as a standalone organocatalyst, a directing group, or a robust ligand for catalytically active metal centers.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, frequently employs imidazole and its derivatives. The imidazole ring's basic nitrogen atom can act as a nucleophilic or Brønsted base catalyst. This capability is famously observed in nature, where the imidazole side chain of the amino acid histidine is a crucial component in the active sites of many hydrolytic enzymes. nih.gov

In synthetic chemistry, imidazole itself is an effective organocatalyst for various transformations, including multicomponent reactions that allow for the rapid assembly of complex and functionally diverse molecules from simple precursors. rsc.org For example, imidazole can catalyze the reaction between an aldehyde, malononitrile, and a nucleophile to generate highly functionalized chromenes and pyridines. rsc.org Furthermore, tailored imidazole derivatives have been developed for specific applications, such as hydroxy-containing imidazoles designed for the chemical fixation of carbon dioxide into valuable cyclic carbonates. rsc.org Chiral bicyclic imidazole catalysts have also been engineered to perform asymmetric reactions, providing enantioselective control in the synthesis of valuable chiral compounds. acs.org

| Catalyst Type | Reaction Catalyzed | Function of Imidazole | Reference |

| Imidazole | Multicomponent synthesis of heterocycles | Base catalyst | rsc.org |

| L-Histidine/Histamine | Hydrolysis of esters | Nucleophilic/Base catalyst (biocatalysis) | nih.gov |

| Hydroxy-imidazoles | CO2 fixation with epoxides | Bifunctional catalyst (nucleophile and H-bond donor) | rsc.org |

| Chiral Bicyclic Imidazoles | Asymmetric acylation | Chiral Lewis base | acs.org |

The imidazole scaffold is a highly effective ligand for a wide range of transition metals. The lone pair of electrons on the sp2-hybridized nitrogen atom readily coordinates to metal ions, forming stable metal complexes. wikipedia.org This coordination can stabilize the metal center, modulate its reactivity, and influence the selectivity of the catalyzed reaction. Imidazole-containing ligands are integral to numerous metal-catalyzed processes, including cross-coupling, C-H activation, and polymerization reactions. utas.edu.au

Nickel-catalyzed reactions, in particular, have utilized imidazole derivatives extensively. For instance, nickel complexes can catalyze the direct C-H arylation and alkenylation of the imidazole ring itself, a testament to the robust nature of the imidazole-metal interaction. nih.govresearchgate.net In these reactions, the imidazole derivative can be both the ligand and the substrate. More broadly, imidazole-substituted ligands are used to create bespoke catalysts for specific transformations, such as the oligomerization and polymerization of olefins using late transition metals like iron and nickel. utas.edu.au The electronic and steric properties of the imidazole ligand can be tuned by altering substituents on the ring, thereby providing fine control over the catalytic activity and selectivity of the metal complex.

| Metal | Ligand Type | Application | Reference |

| Nickel (Ni) | Imidazole substrate/ligand | C-H Arylation / Alkenylation | nih.govresearchgate.net |

| Iron (Fe), Nickel (Ni) | Chelating Imidazole Ligands | Olefin Oligomerization/Polymerization | utas.edu.au |

| Rhodium (Rh) | Imidazole Ligands | Hydroarylation of alkenes/alkynes | beilstein-journals.org |

| Palladium (Pd) | Imidazole-derived N-Heterocyclic Carbenes | Cross-Coupling Reactions | beilstein-journals.org |

Alkylation of the second nitrogen atom of the imidazole ring in a derivative like "this compound" converts it into an imidazolium (B1220033) salt. These salts are a prominent class of ionic liquids (ILs), which are salts with melting points below 100 °C. Imidazolium-based ILs are often referred to as "green solvents" due to their negligible vapor pressure, high thermal stability, and tunable properties. rsc.orgoatext.com

Imidazolium salts have found extensive use in sustainable chemistry. rsc.orgrsc.org They are effective solvents for processing biomass, such as cellulose, facilitating its conversion into valuable platform chemicals like 5-hydroxymethylfurfural (HMF) under mild conditions. rsc.orgrsc.org Beyond their role as solvents, imidazolium salts are crucial precursors for N-heterocyclic carbenes (NHCs), which are powerful organocatalysts and ligands for transition metals. rsc.org They are also employed in CO2 capture and utilization technologies. rsc.orgrsc.org Functionalized imidazolium salts can be covalently grafted onto solid supports like silica (B1680970) or polymers, creating heterogeneous catalysts that combine the reactivity of the imidazolium moiety with the practical advantages of easy separation and recyclability. chim.it

| Application Area | Role of Imidazolium Salt | Key Advantage | Reference |

| Biomass Conversion | Solvent for cellulose; Catalyst | Dissolves biopolymers; mild conditions | rsc.orgrsc.org |

| CO2 Capture & Utilization | Absorbent; Catalyst for CO2 fixation | Reversible capture; conversion to carbonates | rsc.orgchim.it |

| Green Synthesis | "Green" solvent; Catalyst support | Low volatility; Recyclability | researchgate.netnih.gov |

| NHC Precursor | Precursor to N-Heterocyclic Carbene catalysts | Forms highly active and stable catalysts | rsc.org |

Supramolecular Assemblies and Molecular Recognition Studies Involving Imidazole Scaffolds

Principles of Self-Assembly Driven by Non-Covalent Interactions

The self-assembly of molecules into well-defined supramolecular structures is governed by a delicate balance of multiple non-covalent forces. For a molecule like 4-(1H-imidazol-5-yl)-2-methoxyaniline, several key interactions are expected to play a crucial role.

Hydrogen Bonding: The imidazole (B134444) ring is a potent hydrogen bonding motif. The N-H group can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom can act as a hydrogen bond acceptor. This dual functionality can lead to the formation of robust one-dimensional chains or more complex networks. acs.orgnih.gov Furthermore, the amino group (-NH₂) on the aniline (B41778) ring provides an additional hydrogen bond donor site, and the oxygen atom of the methoxy (B1213986) group (-OCH₃) can act as a hydrogen bond acceptor. The interplay of these hydrogen bonding capabilities is a primary driver for the self-assembly of this molecule.

Design of Supramolecular Architectures

The predictable nature of the non-covalent interactions involving the imidazole and aniline moieties allows for the rational design of supramolecular architectures. By controlling factors such as solvent polarity, temperature, and concentration, it is theoretically possible to guide the self-assembly of this compound into specific morphologies, such as nanofibers, sheets, or crystalline solids.

The study of phenylimidazoles has shown that the position of the phenyl group on the imidazole ring significantly affects the cohesive energy and crystalline order due to differences in N-H···N intermolecular interactions. acs.orgnih.gov This underscores the importance of the specific linkage in this compound for determining the final supramolecular structure.

Table 1: Potential Supramolecular Synthons for this compound

| Synthon Type | Interacting Groups | Expected Geometry |

| Imidazole-Imidazole Homodimer | Imidazole N-H and Imidazole N | Linear or cyclic |

| Imidazole-Aniline Heterodimer | Imidazole N-H and Aniline N-H with Methoxy O | Planar or angled |

| Aniline-Aniline Homodimer | Aniline N-H and Methoxy O | Head-to-tail chains |

| π-π Stacking | Imidazole and Benzene (B151609) rings | Parallel or offset |

This table presents a theoretical prediction of possible supramolecular synthons based on the functional groups present in the molecule.

Molecular Recognition of Guest Molecules

Supramolecular assemblies constructed from this compound could possess cavities or binding pockets capable of recognizing and binding specific guest molecules. frontiersin.org This molecular recognition is predicated on the same principles of non-covalent interactions that govern self-assembly.

The combination of hydrogen bonding sites, aromatic surfaces, and the potential for steric hindrance due to the methoxy group could create a highly selective binding environment. For instance, the imidazole ring is known to coordinate with metal ions, suggesting that supramolecular structures of this compound could act as sensors or scaffolds for metal-organic frameworks. nih.gov

Research on aniline-phenol recognition has demonstrated the formation of robust hydrogen-bonded tetramer synthons. nih.gov By analogy, the aniline moiety of this compound could participate in similar recognition events with complementary guest molecules containing, for example, carboxylic acid or phenol (B47542) functionalities.

Table 2: Predicted Guest Molecule Interactions with a Supramolecular Host of this compound

| Guest Molecule Type | Key Interacting Functional Group | Predicted Primary Interaction |

| Carboxylic Acids | -COOH | Hydrogen bonding with imidazole and aniline |

| Phenols | -OH | Hydrogen bonding with imidazole and methoxy |

| Metal Ions | (e.g., Zn²⁺, Cu²⁺) | Coordination with imidazole nitrogen |

| Aromatic Nitro Compounds | -NO₂ | π-π stacking and dipole-dipole interactions |

This table provides a hypothetical overview of potential guest-host interactions based on established principles of molecular recognition.

Mechanistic Insights into Interactions with Biomolecular Systems and Research Methodologies

Computational and Experimental Approaches to Protein Binding

Understanding the binding of ligands to their protein targets is foundational in drug discovery. For molecules containing the 4-(1H-imidazol-5-yl)-2-methoxyaniline scaffold, a combination of computational modeling and experimental assays provides a comprehensive picture of the binding event.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For the this compound moiety, as part of the inhibitor GNF-2, docking studies have been instrumental in identifying its binding site on the Abl kinase domain. nih.gov

Docking Protocols: A typical molecular docking protocol for a ligand containing this scaffold involves several key steps:

Structure Preparation: High-resolution crystal structures of the target protein, such as the Abl kinase domain, are obtained from a repository like the Protein Data Bank. nih.gov The protein structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket. The ligand's 3D structure is generated and optimized for energy. youtube.com

Conformational Search: The docking algorithm systematically explores various conformations of the ligand within the defined binding site. This search is guided by a scoring function that estimates the binding affinity. youtube.com For flexible ligands, this involves sampling different rotational bonds. mdpi.com

Pose Generation and Scoring: The algorithm generates a series of potential binding poses, each with a corresponding score. These scores, such as the Chemgauss4 score, are used to rank the poses, with lower energy scores typically indicating more favorable binding. biorxiv.org

Post-Processing and Refinement: The top-ranked poses are often subjected to further refinement using more computationally intensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to improve the accuracy of the binding energy prediction. core.ac.uk

Validation: Computational predictions require experimental validation. For the GNF-2 inhibitor, which contains the this compound core, docking predictions were validated using multiple biophysical techniques:

X-ray Crystallography: The co-crystal structure of GNF-2 bound to the Abl kinase domain provided definitive proof of the binding mode. It confirmed that the inhibitor binds not in the ATP-binding site, but in the myristate-binding pocket located in the C-terminal lobe of the kinase. nih.gov The electron density map clearly showed GNF-2 replacing the myristoylated peptide. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution NMR studies were used to map the binding site. By monitoring chemical shift perturbations in the protein upon addition of GNF-2, researchers confirmed that the changes clustered around the myristate-binding pocket, independent of the ATP site. nih.gov

These validation methods confirmed that the this compound fragment orients within the myristoyl pocket, establishing key interactions that are crucial for its inhibitory activity.

In vitro binding assays are essential for quantifying the affinity of a ligand for its target protein. Various methods have been employed to study compounds like GNF-2.

Fluorescence-Based Assays: A powerful method to determine binding affinity involves leveraging the intrinsic fluorescence of the compound. For GNF-2, its fluorescence is significantly enhanced when it binds to the myristoyl-binding pocket of the Abl kinase. researchgate.net

Methodology: The assay is performed by titrating the protein (Abl kinase) into a solution containing a fixed concentration of the fluorescent ligand (GNF-2). The increase in fluorescence intensity is measured at each titration point. The data are then fit to a binding isotherm to calculate the dissociation constant (Kd), which is a measure of binding affinity.

Findings: Using this method, the Kd of GNF-2 for the Abl kinase was determined to be approximately 180 nM. researchgate.net This assay can also be adapted into a competition format, where a non-fluorescent compound is tested for its ability to displace the fluorescent ligand, allowing for the determination of its binding affinity (IC50). researchgate.net

NMR-Based Competition Assays: NMR spectroscopy offers a robust method for detecting ligand binding and can be used in a competition format, particularly with the use of 19F-labeled reporter molecules. nih.gov

Methodology: A dual-site reporter assay can be established using two different 19F-labeled molecules: one that binds to the catalytic (ATP) site and another that binds to the allosteric (myristate) pocket. When the target protein is added, the 19F NMR signals of both reporters broaden or disappear. nih.gov When a test compound is introduced, the displacement of a reporter from its site results in the reappearance of its sharp NMR signal. nih.gov

Application: This technique allows for the rapid classification of inhibitors. A compound containing the this compound scaffold, like GNF-2, would be expected to displace the allosteric site reporter, confirming its binding to the myristate pocket. nih.gov

Enzymatic Activity Modulation Mechanisms

The this compound scaffold is a key component of molecules that modulate enzyme activity, most notably through allosteric inhibition.

Unlike traditional kinase inhibitors that compete with ATP for the active site, compounds like GNF-2 utilize an allosteric inhibition pathway. nih.govguidetopharmacology.org

Mechanism of Allosteric Inhibition: GNF-2 binds to the myristate-binding pocket on the C-terminal lobe of the Abl kinase domain. nih.gov This binding event induces and stabilizes a conformational change in the protein that is propagated to the distant ATP-binding site. nih.gov This conformational shift prevents the kinase from adopting its active state, thereby inhibiting its catalytic function without directly blocking ATP binding. guidetopharmacology.orgnih.gov This mechanism is classified as non-ATP-competitive inhibition. medchemexpress.com

Functional Requirement: The inhibitory action of GNF-2 requires the presence of the SH2 and SH3 domains of Bcr-Abl, suggesting that these domains are involved in transducing the allosteric signal. selleckchem.com The binding of GNF-2 to the myristate site is proposed to induce a bent conformation of the αI helix, which helps to stabilize an inhibited state of the enzyme. nih.gov

Structure-activity relationship (SAR) studies investigate how chemical modifications to a compound affect its biological activity, providing mechanistic insights into its interactions. For inhibitors based on the this compound scaffold, SAR has been crucial for optimizing potency and understanding the binding mechanism.

Key findings from SAR studies on GNF-2 and related analogues highlight the importance of specific structural features:

Imidazole (B134444) and Aniline (B41778) Moieties: The imidazole ring and the aniline nitrogen are critical for activity. A methylated GNF-2 analog, for instance, failed to bind to c-Abl, demonstrating the necessity of the N-H group on the aniline for proper interaction within the myristate pocket. selleckchem.com

Substitution Patterns: The substitution pattern on the phenyl ring of the aniline and the imidazole ring significantly influences biofilm inhibitory activity in related 2-aminoimidazole compounds, suggesting these positions are critical for molecular recognition. nih.gov In GNF-2, the methoxy (B1213986) group on the aniline ring is positioned to make favorable contacts within the binding site.

Table 1: Structure-Activity Relationship Insights for GNF-2 Analogues

| Structural Moiety | Modification | Impact on Activity | Mechanistic Rationale | Reference |

|---|---|---|---|---|

| Aniline Nitrogen | Methylation (N-CH3) | Loss of binding and activity | The N-H group is likely a critical hydrogen bond donor for interaction within the myristate pocket. | selleckchem.com |

| Myristate Pocket Residues | Point mutations (e.g., A337N, A344L) | Confers resistance to GNF-2 | These mutations directly interfere with the binding of the inhibitor in its allosteric pocket. | nih.gov |